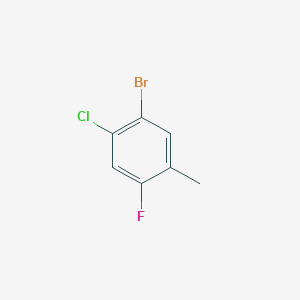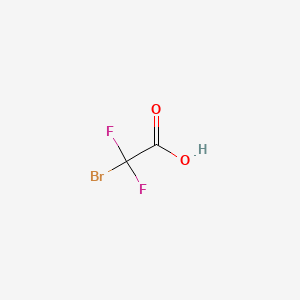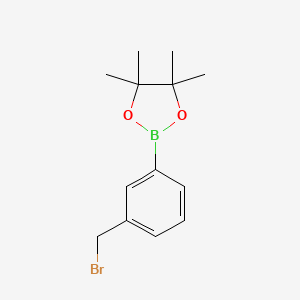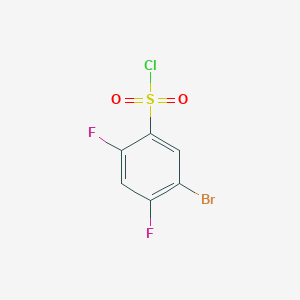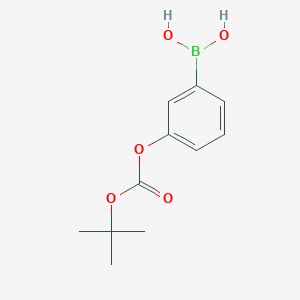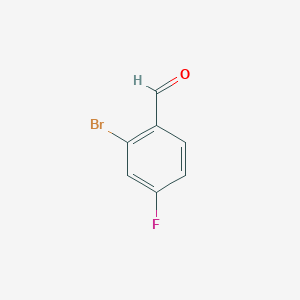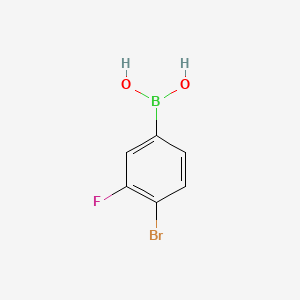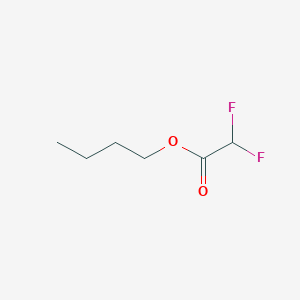
Butyl 2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2-difluoroacetate is an organic compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is characterized by the presence of two fluorine atoms attached to the alpha carbon of the acetate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2-difluoroacetate typically involves the esterification of 2,2-difluoroacetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product. The process also incorporates waste management practices to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Butyl 2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoroacetic acid and butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 2,2-difluoroacetic acid and butanol.
Reduction: 2,2-difluoroethanol.
Scientific Research Applications
Butyl 2,2-difluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl 2,2-difluoroacetate in chemical reactions involves the activation of the ester group by the electron-withdrawing fluorine atoms. This activation makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, the compound is hydrolyzed by esterases to release 2,2-difluoroacetic acid and butanol, which can then participate in further metabolic pathways .
Comparison with Similar Compounds
Ethyl 2,2-difluoroacetate: Similar in structure but with an ethyl group instead of a butyl group. It exhibits similar reactivity but different physical properties such as boiling point and solubility.
Methyl 2,2-difluoroacetate: Contains a methyl group and is more volatile compared to Butyl 2,2-difluoroacetate.
Propyl 2,2-difluoroacetate: Has a propyl group and shows intermediate properties between methyl and butyl derivatives.
Uniqueness: this compound is unique due to its balance of reactivity and physical properties. The butyl group provides a good balance between hydrophobicity and steric bulk, making it suitable for various applications in synthesis and industry. Its fluorinated nature also imparts stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .
Properties
IUPAC Name |
butyl 2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWFXWJTVAKMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378462 |
Source


|
| Record name | butyl 2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-35-4 |
Source


|
| Record name | Butyl 2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | butyl 2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

